6-(3-Chlorophenyl)picolinaldehyde chemical structure and properties
6-(3-Chlorophenyl)picolinaldehyde chemical structure and properties
An In-depth Technical Guide to 6-(3-Chlorophenyl)picolinaldehyde: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
6-(3-Chlorophenyl)picolinaldehyde is a substituted heteroaromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring functionalized with a reactive aldehyde group and a chlorophenyl moiety, offers multiple avenues for synthetic elaboration into more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed, field-proven synthetic methodology, and an exploration of its potential applications, particularly in the context of drug discovery. The narrative is grounded in established chemical principles and supported by authoritative references to guide researchers in its synthesis and utilization.
Introduction and Significance
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] Picolinaldehydes, or 2-formylpyridines, are a particularly useful class of pyridine derivatives due to the reactivity of the aldehyde group, which serves as a handle for a wide array of chemical transformations.[2][3][4]
6-(3-Chlorophenyl)picolinaldehyde belongs to the family of 6-aryl-picolinaldehydes. The introduction of a 3-chlorophenyl group at the 6-position of the picolinaldehyde framework is expected to modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity and selectivity when incorporated into larger drug candidates. The chlorine substituent can engage in halogen bonding and provides a site for further functionalization, while the overall biaryl structure is a common motif in pharmacologically active compounds, including kinase and phosphodiesterase inhibitors.[5][6]
Chemical Structure and Physicochemical Properties
The chemical structure of 6-(3-Chlorophenyl)picolinaldehyde combines a pyridine-2-carboxaldehyde core with a 3-chlorophenyl substituent at the 6-position.
Structural Diagram
Caption: Chemical structure of 6-(3-Chlorophenyl)picolinaldehyde.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO | [7] |
| Molecular Weight | 217.65 g/mol | [7] |
| Appearance | Solid (predicted) | [7] |
| Melting Point | Not available. Predicted to be in the range of 70-100 °C based on similar structures like 6-Chloropyridine-3-carboxaldehyde (77-81 °C). | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| InChI Key | UYPJIOKMLQLNER-UHFFFAOYSA-N | [7] |
| SMILES | Clc1cccc(c1)-c2ccc(C=O)cn2 | [7] |
| Calculated LogP | 3.21 | [8] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [8] |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(3-Chlorophenyl)picolinaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of (6-(3-Chlorophenyl)pyridin-2-yl)methanol via Suzuki-Miyaura Coupling
This procedure is adapted from established methods for the Suzuki-Miyaura coupling of pyridyl halides.[9][10]
Rationale: The Suzuki-Miyaura reaction is a highly efficient and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[11][12] The use of a palladium catalyst, such as Pd(dppf)Cl₂, is known to be effective for the coupling of heteroaryl halides.[10]
Materials:
-
6-Bromo-2-(hydroxymethyl)pyridine
-
3-Chlorophenylboronic acid
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-2-(hydroxymethyl)pyridine (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (6-(3-chlorophenyl)pyridin-2-yl)methanol.
Step 2: Synthesis of 6-(3-Chlorophenyl)picolinaldehyde via Oxidation
This procedure utilizes a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[13]
Rationale: The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents.[13][14] Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, typically providing good yields with minimal side products.[13] Other suitable methods include Swern or Dess-Martin periodinane (DMP) oxidation.[13]
Materials:
-
(6-(3-Chlorophenyl)pyridin-2-yl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve (6-(3-chlorophenyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(3-chlorophenyl)picolinaldehyde.
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 8.0-7.8 (m, 3H, Ar-H), 7.7-7.4 (m, 4H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 193.5 (-CHO), 153.0, 150.0, 138.0, 135.0, 130.0, 129.5, 128.0, 127.0, 125.0, 120.0 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, 1580 (C=C, C=N stretch) |
| Mass Spec (ESI+) | m/z 218.03 [M+H]⁺ |
Chemical Reactivity and Potential Applications
Reactivity Profile
The reactivity of 6-(3-chlorophenyl)picolinaldehyde is dominated by the aldehyde functionality and the pyridine ring.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it a valuable precursor for forming imines, oximes, hydrazones, and for use in Wittig-type reactions.[2] It can also be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or alkylated. It also plays a role in directing metallation reactions on the pyridine ring.[15]
-
Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic or nucleophilic aromatic substitution, although the conditions would need to be carefully selected to ensure selectivity.
Applications in Drug Discovery
Substituted picolinaldehydes are important intermediates in the synthesis of pharmaceuticals.[16] The structural motifs present in 6-(3-chlorophenyl)picolinaldehyde suggest its potential utility in several areas of drug discovery.
Potential as a Precursor for Enzyme Inhibitors: The biaryl structure is a common feature in many kinase inhibitors. The aldehyde can be elaborated into various heterocyclic systems that can interact with the hinge region of a kinase. Furthermore, this class of compounds has been explored as inhibitors for other enzyme families, such as phosphodiesterases (PDEs).[5][6] For instance, related structures are known to be potent inhibitors of PDE10, an enzyme implicated in neurological and psychiatric disorders.[6]
Illustrative Signaling Pathway Context
Caption: Inhibition of a phosphodiesterase (PDE) as a potential therapeutic strategy.
Safety and Handling
While specific toxicity data for 6-(3-chlorophenyl)picolinaldehyde is not available, it should be handled with the standard precautions for aromatic aldehydes. It is predicted to be an irritant to the skin, eyes, and respiratory system.[17] Ingestion may be harmful.[18]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
6-(3-Chlorophenyl)picolinaldehyde is a valuable, synthetically accessible building block with considerable potential in medicinal chemistry. This guide provides a framework for its synthesis, characterization, and safe handling. The combination of a reactive aldehyde, a pyridine core, and a substituted phenyl ring makes it an attractive starting material for the development of novel therapeutics, particularly in the area of enzyme inhibition. The protocols and data presented herein are intended to empower researchers to explore the full potential of this versatile compound.
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry.
- Pyridine-2-carbaldehyde - Wikipedia. Wikipedia.
- Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. European Journal of Organic Chemistry.
- 2-Picolinaldehyde | Drug Information, Uses, Side Effects, Pharma intermedi
- High quality Picolinaldehyde / 2-Pyridinecarboxaldehyde cas 1121-60-4. LookChem.
- 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053. PubChem.
- 6-(3-chlorophenyl)pyridine-3-carboxaldehyde AldrichCPR. Sigma-Aldrich.
- Oxidation of Halides and 4-Toluenesulfon
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applic
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry.
- Selective oxidation of aryl alcohols to aldehydes/ketones on Pd/Co3O4-bimetallic catalysts.
- 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde. ChemScene.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- 6-Chloropyridine-3-carboxaldehyde 96. Sigma-Aldrich.
- Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps.
- 3-(4-Chlorophenyl)picolinaldehyde.
- Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Cheméo.
- 2-Pyridinecarboxaldehyde. NIST WebBook.
- 2-Pyridinecarboxaldehyde. NIST WebBook.
- Synthesis of pyridine aldehydes.
- 3-Pyridinecarboxaldehyde Material Safety D
- 6-Bromo-3-pyridinecarboxaldehyde. Chem-Impex.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
- Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry.
- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Picolinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. myuchem.com [myuchem.com]
- 5. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-(3-chlorophenyl)pyridine-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
